4-Hydroxy-2-(trifluoromethyl)benzamide
Description
Contextualization within Benzamide (B126) Chemistry Research
Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxamide functional group (-CONH₂). solubilityofthings.com This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmaceuticals. solubilityofthings.commdpi.com The amide bond is a prevalent feature in many biologically active derivatives, which exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. mdpi.comnanobioletters.com
The significance of the benzamide framework lies in its ability to be readily modified with various substituents, allowing chemists to fine-tune the molecule's properties for specific biological targets. mdpi.com Researchers have extensively explored benzamide derivatives as potential inhibitors for enzymes like carbonic anhydrases and acetylcholinesterase. nih.gov Compounds with a benzamide structure are integral to the development of treatments for a range of conditions, highlighting the importance of this chemical class in drug discovery and organic synthesis. solubilityofthings.comresearchgate.net The study of substituted benzamides, such as 4-Hydroxy-2-(trifluoromethyl)benzamide, is a logical progression in this field, aiming to create novel molecules with enhanced efficacy and specific functionalities.
Significance of Trifluoromethyl and Hydroxy Substituents in Organic Synthesis and Medicinal Chemistry
The chemical behavior and biological activity of this compound are heavily influenced by its two key substituents: the trifluoromethyl group (-CF₃) and the hydroxyl group (-OH).
The trifluoromethyl group is a highly valued functional group in medicinal chemistry due to its unique electronic and steric properties. nbinno.comnih.gov Its strong electronegativity can significantly alter the physicochemical characteristics of a parent molecule. nih.govwikipedia.org Introducing a -CF₃ group is a common strategy to enhance properties such as metabolic stability, lipophilicity, and cell permeability, which are critical for developing effective drug candidates. nbinno.commdpi.com This group is often used as a bioisostere for methyl or chloro groups to adjust the electronic profile of a compound or to protect a reactive site from metabolic oxidation. wikipedia.org The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of trifluoromethylated compounds. mdpi.com
The hydroxyl group is one of the most fundamental and ubiquitous functional groups in organic chemistry. algoreducation.comresearchgate.net Its polarity and ability to form hydrogen bonds are central to the physical and chemical properties of many compounds, influencing their solubility, boiling points, and reactivity. algoreducation.comgeeksforgeeks.orgbritannica.com In a biological context, the hydroxyl group is vital. algoreducation.com It participates in numerous enzymatic reactions and contributes to the structure and stability of essential biomolecules like proteins and carbohydrates. algoreducation.com As a hydrogen bond donor, the -OH group can establish strong interactions with biological targets, which is a crucial factor in drug design. researchgate.net The hydrophilic ("water-loving") nature of the hydroxyl group can also enhance the water solubility of organic molecules. britannica.comwikipedia.org
The combination of a lipophilic, metabolically stable -CF₃ group with a polar, hydrogen-bonding -OH group on a benzamide scaffold creates a molecule with a complex and potentially advantageous profile for applications in drug discovery and materials science.
Properties Conferred by Key Substituents
| Substituent Group | Key Properties and Significance |
|---|---|
| functionsTrifluoromethyl (-CF₃) | Enhances lipophilicity and membrane permeability. mdpi.com Increases metabolic stability due to the strong C-F bond. mdpi.com Acts as a bioisostere for methyl or chloro groups. wikipedia.org Strong electron-withdrawing nature alters molecular acidity/basicity. nbinno.comwikipedia.org |
| bubble_chartHydroxy (-OH) | Participates in hydrogen bonding, affecting solubility and boiling points. algoreducation.comgeeksforgeeks.org Acts as a hydrogen bond donor, enabling strong interactions with biological targets. researchgate.net Increases polarity and can improve water solubility. britannica.com Chemically versatile, allowing for further functionalization. researchgate.net |
Overview of Research Trajectories and Academic Relevance
While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its academic relevance can be inferred from the research trajectories of its constituent parts and related molecules. The compound serves as a valuable intermediate or building block in the synthesis of more complex molecules.
Research involving its precursor, 4-Hydroxy-2-(trifluoromethyl)benzoic acid , shows its utility in creating functional polymers and liquid crystals. ossila.com This precursor can be incorporated into molecular scaffolds through esterification and amide synthesis to produce active pharmaceutical ingredients (APIs), such as antitubercular agents. ossila.com This indicates a clear research path for this compound, which could be synthesized from this acid and subsequently used in similar synthetic applications.
The broader field of trifluoromethyl-substituted benzamides is an active area of research. These compounds are explored for their potential biological activities, leveraging the beneficial properties of the trifluoromethyl group. google.com Similarly, hydroxy-substituted benzamides are widely studied for their antimicrobial and other medicinal properties. dergipark.org.tr Therefore, the research trajectory for this compound likely involves its synthesis and evaluation as a potential bioactive agent or as a key intermediate for more complex drug candidates or functional materials. Its structure is a logical target for chemical libraries used in high-throughput screening for new therapeutic leads.
Chemical Data for this compound
| Property | |
|---|---|
| Chemical Formula | C₈H₆F₃NO₂ chemspider.com |
| Molecular Weight | 205.14 g/mol |
| CAS Number | 1208077-88-6 chemspider.com |
| Synonyms | Not widely available |
Properties
IUPAC Name |
4-hydroxy-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(13)1-2-5(6)7(12)14/h1-3,13H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGWPMPAPRAOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273112 | |
| Record name | Benzamide, 4-hydroxy-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208077-88-6 | |
| Record name | Benzamide, 4-hydroxy-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-hydroxy-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Hydroxy 2 Trifluoromethyl Benzamide and Its Derivatives
Elucidation of Key Synthetic Pathways for 4-Hydroxy-2-(trifluoromethyl)benzamide
The construction of this compound involves three primary synthetic challenges: the introduction of the trifluoromethyl group, the formation of the benzamide (B126) functional group, and the incorporation of the hydroxyl group at the desired position. The sequence and method for each of these steps are critical for an efficient and high-yielding synthesis.
The trifluoromethyl (CF3) group is a crucial functional group in medicinal chemistry and materials science due to its unique hydrophobic and electron-withdrawing properties. Its incorporation into aromatic rings can be achieved through several distinct chemical pathways.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In this process, the aromatic ring's π-electron system attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. scienceforecastoa.com A subsequent deprotonation step restores aromaticity. scienceforecastoa.com
While common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions, direct electrophilic trifluoromethylation is more challenging. wikipedia.orgmasterorganicchemistry.com However, specialized reagents have been developed for this purpose. Hypervalent iodine reagents, for example, can be used for the electrophilic trifluoromethylation of arenes and N-heteroarenes. princeton.edu The trifluoromethyl group itself is strongly electron-withdrawing, which deactivates the aromatic ring toward further electrophilic substitution and directs incoming electrophiles to the meta position. youtube.com
Table 1: Examples of Electrophilic Trifluoromethylating Reagents
| Reagent Class | Specific Example | Typical Application |
|---|---|---|
| Hypervalent Iodine | Togni reagents | Direct trifluoromethylation of arenes and heterocycles |
Radical trifluoromethylation has emerged as a powerful and versatile strategy for incorporating the CF3 group, often under mild conditions. princeton.edu These methods involve the generation of a trifluoromethyl radical (•CF3), which is electrophilic in nature and readily reacts with electron-rich aromatic compounds. researchgate.net
A variety of precursors can be used to generate the •CF3 radical, including trifluoromethyl iodide (CF3I), sodium trifluoromethanesulfinate (CF3SO2Na), and triflyl chloride, often in conjunction with a metal catalyst or a photoredox catalyst and a light source. princeton.eduresearchgate.net A significant challenge in radical C-H trifluoromethylation is controlling the site-selectivity on the aromatic ring. nih.gov However, recent strategies have been developed to achieve high para-selectivity in the trifluoromethylation of benzamide derivatives by using iminium activation, which alters the electronic properties of the substrate. nih.govresearchgate.net This approach causes the reaction to proceed through a radical-type nucleophilic substitution mechanism. nih.govresearchgate.net
Table 2: Selected Radical Trifluoromethylation Methods
| CF3 Source | Catalyst/Initiator | Key Features |
|---|---|---|
| CF3I | Fe(II) / H2O2 | Mild conditions, suitable for various aromatic compounds. researchgate.net |
| CF3SO2Na (Langlois' reagent) | Photoredox catalyst (e.g., Ru(bpy)3Cl2) / Light | High efficiency, broad substrate scope. princeton.edu |
Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic aromatic substrate. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov The key intermediate in many of these processes is a [CuCF3] species. nih.gov
Common trifluoromethyl sources for these reactions include trimethyl(trifluoromethyl)silane (TMSCF3), often called the Ruppert-Prakash reagent, and potassium trifluoroacetate (B77799) (CF3CO2K). nih.govsemanticscholar.orgorganic-chemistry.org These reagents can trifluoromethylate aryl halides (iodides, bromides) and triflates in the presence of a copper or palladium catalyst. acs.org This method offers high regioselectivity, as the CF3 group is installed specifically at the position of the leaving group on the aromatic ring. Flow chemistry systems have been shown to enable rapid and efficient trifluoromethylation of aryl iodides using CF3CO2K. nih.gov
Table 3: Common Nucleophilic Trifluoromethylating Agents and Methods
| Reagent | Catalyst System | Substrate |
|---|---|---|
| CF3SiMe3 (Ruppert-Prakash Reagent) | Copper or Palladium complexes | Aryl halides, triflates. organic-chemistry.orgacs.org |
| CF3CO2K | Copper salts | Aryl/heteroaryl iodides. nih.gov |
The formation of the amide bond is a cornerstone of organic synthesis. escholarship.org For the synthesis of this compound, a common precursor would be the corresponding carboxylic acid, 4-hydroxy-2-(trifluoromethyl)benzoic acid.
A classic and reliable method for amidation involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive derivative, such as an acyl chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride. nanobioletters.com This highly electrophilic acyl chloride is then reacted with ammonia (B1221849) or an amine to form the benzamide. nanobioletters.com
Direct amidation methods that avoid the isolation of reactive intermediates have also been developed. These include iridium-catalyzed C-H amidation of benzoic acids, which can offer high functional group compatibility. ibs.re.kr Furthermore, Friedel-Crafts-type reactions using reagents like cyanoguanidine in a superacid medium can directly convert arenes to primary benzamides via electrophilic aromatic substitution. nih.gov Optimization of amidation reactions often involves careful selection of solvents, bases, and coupling agents to maximize yield and minimize side reactions.
Table 4: Comparison of Amidation Strategies
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Acyl Chloride Route | Carboxylic acid, SOCl2, Amine | High-yielding, reliable | Requires handling of corrosive reagents |
| Direct C-H Amidation | Benzoic acid, Sulfonyl azide, Ir catalyst | High efficiency, one-pot potential. ibs.re.kr | Requires specific catalysts and substrates |
The placement of the hydroxyl group at the C4 position relative to the amide and trifluoromethyl groups requires a synthetic strategy that considers the directing effects of all substituents. The -OH group is an activating ortho, para-director, the -CONH2 group is a deactivating ortho, para-director, and the -CF3 group is a strong deactivating meta-director.
One potential strategy involves starting with a precursor that already contains the hydroxyl group or a protected version thereof. For example, one could begin with 4-hydroxybenzoic acid or its derivatives. However, introducing the trifluoromethyl group at the C2 position via electrophilic or radical methods would be challenging due to the strong ortho, para-directing influence of the hydroxyl group, which would favor substitution at the C3 and C5 positions.
A more plausible approach is to introduce the hydroxyl group at a later stage of the synthesis. This could be accomplished via a nucleophilic aromatic substitution (SNAr) reaction on a substrate containing a suitable leaving group (e.g., a halide) at the 4-position. For instance, a precursor like 4-fluoro-2-(trifluoromethyl)benzamide (B1330808) could react with a hydroxide (B78521) source to install the hydroxyl group. Another advanced strategy could involve a Baeyer-Villiger oxidation of a 4-formyl-2-(trifluoromethyl)benzamide precursor, followed by hydrolysis of the resulting formate (B1220265) ester. The specific strategy chosen would depend on the availability of starting materials and the compatibility of the functional groups present in the molecule at each stage of the synthesis.
Trifluoromethyl Group Introduction Strategies
Synthesis of Structurally Related Benzamide Compounds Featuring Trifluoromethyl and Hydroxy Moieties
The structural landscape of benzamide derivatives is vast, with modifications to the aromatic ring and the amide group leading to a diverse array of compounds with unique properties. The introduction of trifluoromethyl and hydroxy groups, in particular, has been a key strategy in the development of new therapeutic agents.
Derivatives with Varied Substituents on the Aromatic Ring System
The functionalization of the aromatic ring of benzamides with various substituents allows for the fine-tuning of their physicochemical and biological properties. The synthesis of these derivatives often involves multi-step sequences starting from commercially available substituted benzoic acids or anilines. For instance, the synthesis of N-substituted benzamide derivatives has been achieved through the coupling of substituted benzoic acids with various amines. nih.gov A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine. acs.org
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of arylated benzamides. For example, the ortho-arylation of benzamides can be achieved via direct sp2 C–H bond activation using aryl iodides in the presence of a palladium catalyst. acs.org This method allows for the introduction of a wide range of aryl groups at the position ortho to the amide functionality.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Substituted Benzoic Acid | 1. SOCl2 or (COCl)2; 2. Amine, Base | N-Substituted Benzamide | Varies |
| Benzamide | Aryl Iodide, Pd Catalyst, Base | Ortho-Arylated Benzamide | Good to Excellent |
| Aryl Bromide | K4[Fe(CN)6]·3H2O, Pd(OAc)2, Ligand, Base, DMSO/H2O, 120 °C | Primary Benzamide | 65 |
This table presents a generalized summary of synthetic methods for benzamide derivatives with varied aromatic substituents.
Synthesis of Chromone-Benzamide Hybrid Structures
The hybridization of pharmacologically active scaffolds is a widely used strategy in drug discovery to develop novel compounds with enhanced or dual activities. Chromone (B188151), a privileged scaffold found in many natural products, has been combined with the benzamide moiety to create hybrid structures with potential therapeutic applications. ijrpc.com
The synthesis of these hybrid molecules can be approached in several ways. One common method involves the preparation of a chromone-3-carboxylic acid, which is then coupled with a substituted aniline (B41778) or amine to form the desired chromone-benzamide hybrid. The synthesis of the chromone-3-carboxylic acid precursor can be achieved from the corresponding 2-hydroxyacetophenone (B1195853) via a Vilsmeier-Haack formylation to yield the chromone-3-carbaldehyde, followed by oxidation. semanticscholar.org
Another strategy involves the reaction of ortho-hydroxyphenylenaminones with aryldiazonium salts, leading to the formation of pyridazin-fused chromones and 3-pyridazinyl chromones. researchgate.net Palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes also provides an efficient route to chromone derivatives that can be further functionalized. organic-chemistry.org
| Chromone Precursor | Coupling Partner | Reagents and Conditions | Hybrid Product |
| Chromone-3-carboxylic acid | Substituted Amine | Coupling agents (e.g., EDC, HOBt) | Chromone-3-carboxamide |
| o-Hydroxyphenylenaminone | Aryldiazonium salt | - | Pyridazin-fused chromone |
| o-Iodophenol and Terminal Acetylene | Carbon Monoxide | Pd catalyst | Functionalized Chromone |
This table outlines synthetic strategies for creating chromone-benzamide hybrid structures.
Formation of Fluorinated Benzamide Neuroleptics
Fluorinated benzamides constitute a significant class of neuroleptic agents, many of which act as selective dopamine (B1211576) D2 receptor antagonists. nih.gov The synthesis of these compounds often involves the acylation of a suitably substituted amine with a fluorinated benzoic acid derivative. For example, the radiosynthesis of [3H]NCQ 115, a selective dopamine D2 receptor ligand, was achieved by the acylation of (R)-(2-aminomethyl)-1-([2,5-3H]-4-fluorobenzyl)pyrrolidine with 5-bromo-2,3-dimethoxybenzoyl chloride. nih.gov
The synthesis of these complex molecules requires careful stereocontrol, as the pharmacological activity is often confined to a single enantiomer. nih.gov The introduction of fluorine can be achieved at various stages of the synthesis, either by using fluorinated starting materials or by employing fluorination reagents.
| Amine Moiety | Acylating Agent | Key Features | Product Example |
| (R)-(2-aminomethyl)-1-(4-fluorobenzyl)pyrrolidine | 5-bromo-2,3-dimethoxybenzoyl chloride | Stereospecific synthesis | [3H]NCQ 115 |
| Substituted Piperazine | Fluorinated Benzoic Acid | Dopamine D3/D2 receptor selectivity | N-Phenylpiperazine benzamide analogs mdpi.com |
This table provides examples of the synthesis of fluorinated benzamide neuroleptics.
Generation of Benzyl-Substituted Hydroxybenzamide Analogues
Benzyl-substituted hydroxybenzamides are another important class of compounds with diverse biological activities. Their synthesis is typically achieved through the reaction of a hydroxybenzoic acid derivative with a benzylamine (B48309). For instance, N-(benzyl carbamoyl)-2-hydroxy substituted benzamides have been synthesized from the reaction of 2-oxo-substituted-1,3-benzoxazines with benzylamine. nih.gov Another approach involves the direct amidation of a hydroxybenzoic acid with a benzylamine, often facilitated by a coupling agent.
The synthesis of N-benzyl-2-hydroxybenzamide has been reported through a hydrothermal reaction involving 2-chloro-benzoic acid and other reagents, where the benzylamide is formed in situ. researchgate.net The hydrolysis of N-benzylbenzamide under acidic or basic conditions can also be used to generate the corresponding benzoic acid, which can then be coupled with other amines. pearson.com
| Starting Material 1 | Starting Material 2 | Reaction Type | Product |
| 2-Oxo-substituted-1,3-benzoxazine | Benzylamine | Ring opening and amidation | N-(Benzyl carbamoyl)-2-hydroxybenzamide nih.gov |
| 2-Hydroxybenzoic acid | Benzylamine | Direct amidation | N-Benzyl-2-hydroxybenzamide |
| 2-Chloro-benzoic acid | In situ generated benzylamine source | Hydrothermal synthesis | N-Benzyl-2-hydroxybenzamide researchgate.net |
This table summarizes methods for the synthesis of benzyl-substituted hydroxybenzamide analogues.
Synthesis of N-Hydroxymethyl-3-(trifluoromethyl)benzamide and its Applications
N-hydroxymethyl amides are metabolites of N-methylamides and can also be synthesized directly. nih.gov While specific details on the direct synthesis of N-hydroxymethyl-3-(trifluoromethyl)benzamide are not extensively documented in the provided search results, the metabolic conversion of N-methyl-3-(trifluoromethyl)benzamide would be a potential route to this compound. The synthesis of N-(hydroxymethyl)-2-(trifluoromethyl)benzamide is known. uni.lu The stability of N-(hydroxymethyl) compounds can be influenced by substitution on the nitrogen atom. nih.gov These compounds can serve as precursors for further chemical transformations.
Reaction Conditions and Catalytic Systems in Benzamide Synthesis
The formation of the amide bond is a cornerstone of organic synthesis, and a plethora of methods have been developed to achieve this transformation efficiently and under various conditions. The synthesis of benzamides, including those with trifluoromethyl and hydroxy groups, relies on a range of catalytic systems and reaction conditions.
Transition metal catalysis has revolutionized amide bond formation. Palladium-catalyzed reactions are widely used, for instance, in the synthesis of primary benzamides from aryl bromides via a cyanation and subsequent hydration sequence. rsc.org Palladium catalysts are also effective for the ortho-arylation of benzamides through C-H bond activation. acs.org Another palladium-catalyzed approach involves the coupling of aryl halides with isocyanides. acs.org
Rhodium catalysts have been employed for the addition of benzamide C-H bonds to imines, providing access to branched amine products. acs.orgnih.gov Rhodium(III) catalysts, in the presence of a copper(II) oxidant, can also catalyze the oxidative cycloaddition of benzamides and alkynes to form isoquinolones. nih.gov
Copper-catalyzed methods have also been developed for benzamide synthesis. For example, the amidation of nitriles with N,N-dimethylformamide (DMF) can be catalyzed by Cu2O. rsc.org Copper(II) oxide nanoparticles have been used as a ligand-free catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles and related heterocycles. acs.org More recently, a copper-catalyzed method for the synthesis of primary amides from dioxazolones has been reported. nih.gov
Beyond transition metals, acid and base catalysis play a crucial role in many amidation reactions. rsc.org For instance, the condensation of benzamide with glyoxal (B1671930) can be catalyzed by acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA). mdpi.com Boric acid can act as a catalyst in the reaction of benzoic acid with urea (B33335) to form benzamide. youtube.com In some cases, strong acids or bases are used for the hydrolysis of amides to their corresponding carboxylic acids. orgsyn.org
The choice of solvent, temperature, and the presence of specific ligands or additives are all critical parameters that influence the outcome of these reactions, affecting yield, selectivity, and functional group tolerance. researchgate.netsci-hub.se
| Catalyst System | Reaction Type | Substrates | Key Features |
| Palladium | Cyanation/Hydration | Aryl Bromides, K4[Fe(CN)6] | One-pot synthesis of primary benzamides rsc.org |
| Palladium | C-H Arylation | Benzamides, Aryl Iodides | Direct functionalization of the aromatic ring acs.org |
| Rhodium | C-H Addition | Benzamides, Imines | Formation of branched amines acs.orgnih.gov |
| Rhodium/Copper | Oxidative Cycloaddition | Benzamides, Alkynes | Synthesis of isoquinolones nih.gov |
| Copper | Amidation | Nitriles, DMF | C-C bond activation rsc.org |
| Acid (e.g., TFA, PTSA) | Condensation | Benzamide, Glyoxal | Formation of N,N'-disubstituted derivatives mdpi.com |
| Base (e.g., NaOH) | Hydrolysis | Amides | Conversion to carboxylic acids orgsyn.org |
This table provides an overview of various catalytic systems and their applications in benzamide synthesis.
Influence of Temperature and Solvent Selection on Yield and Purity
In the synthesis of benzamides, particularly those with reactive functional groups like a trifluoromethyl substituent, temperature and solvent choice are critical parameters that significantly impact reaction outcomes. The amidation of carboxylic acids or their activated derivatives is a common route, and the conditions for these reactions must be carefully controlled.
For instance, in processes involving the conversion of a benzoyl chloride to a benzamide, the reaction temperature is often kept low to manage the exothermic nature of the reaction and prevent side product formation. A patented process for the preparation of 2-(Trifluoromethyl)benzamide (B1329304) from 2-Trifluoromethyl benzoyl chloride specifies a temperature range of -10°C to 0°C. justia.com Stirring the reaction for several hours within this narrow temperature window in a solvent like isopropanol (B130326) facilitates the reaction while maintaining control. justia.com Extrapolating from this, the synthesis of this compound from its corresponding acid chloride would likely benefit from similar low-temperature conditions to ensure the integrity of the hydroxyl group and maximize the purity of the final product.
The choice of solvent is equally crucial. Solvents not only dissolve reactants but also influence reaction rates and pathways. For direct amidation reactions, polar aprotic solvents are often employed. For example, the synthesis of salicylanilide (B1680751) 4-(trifluoromethyl)benzoates, a related amide synthesis, utilizes dry N,N-dimethylformamide (DMF) as the solvent for a coupling reaction. medchemexpress.com The selection of an appropriate solvent system is dependent on the specific reagents used. In general, for amide synthesis, solvents should be inert to the reactants and facilitate the desired chemical transformation.
| Parameter | Condition | Rationale | Analogous Reaction Reference |
| Temperature | -10°C to 0°C | Manages exothermic reaction, prevents side product formation. | Synthesis of 2-(Trifluoromethyl)benzamide justia.com |
| Solvent | Isopropanol | Provides a suitable medium for the reaction of benzoyl chloride with ammonia. | Synthesis of 2-(Trifluoromethyl)benzamide justia.com |
| Solvent | N,N-dimethylformamide (DMF) | Used for coupling reactions involving carboxylic acids and amines. | Synthesis of salicylanilide 4-(trifluoromethyl)benzoates medchemexpress.com |
Role of Catalysts in Enhancing Reaction Rates and Selectivity
Catalysts play a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thus enhancing reaction rates and often improving selectivity. In the context of benzamide synthesis, various catalysts have been developed for the direct amidation of carboxylic acids, which is a more atom-economical approach than the traditional two-step acid chloride method.
One notable example is the use of titanium tetrafluoride (TiF₄) as a catalyst for the direct amidation of aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net This method has been shown to be effective for a range of substrates, converting aromatic acids to their corresponding amides in high yields. researchgate.net While this specific catalyst has not been explicitly reported for the synthesis of this compound, its effectiveness with other aryl carboxylic acids suggests its potential applicability.
Another common strategy for amide bond formation is the use of coupling agents, which can be considered catalysts in a broader sense as they facilitate the reaction. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, enabling its reaction with an amine. medchemexpress.com This method is widely used in the synthesis of various amides and could be applied to the reaction of 4-Hydroxy-2-(trifluoromethyl)benzoic acid with an amine source.
Palladium catalysts have been employed in the aminocarbonylation of bromo-trifluoromethylbenzene derivatives to prepare trifluoromethyl-substituted benzamides, demonstrating the utility of transition metal catalysis in this area.
| Catalyst/Reagent | Reaction Type | Solvent | Temperature | Potential Application | Reference |
| Titanium tetrafluoride (TiF₄) | Direct Amidation | Toluene | Reflux | Synthesis from 4-Hydroxy-2-(trifluoromethyl)benzoic acid | researchgate.net |
| N,N'-dicyclohexylcarbodiimide (DCC) | Amide Coupling | N,N-dimethylformamide (DMF) | Not specified | Synthesis from 4-Hydroxy-2-(trifluoromethyl)benzoic acid | medchemexpress.com |
| Palladium Catalyst | Aminocarbonylation | Not specified | Not specified | Synthesis from a bromo-precursor |
One-Pot Synthetic Protocols
One-pot syntheses are highly desirable in chemical manufacturing as they reduce the number of work-up and purification steps, saving time, resources, and reducing waste. For the synthesis of complex amides, one-pot procedures that combine multiple reaction steps are an area of active research.
A one-pot deoxyfluorination and amide bond formation reaction using pentafluoropyridine (B1199360) (PFP) has been reported. acs.org This method allows for the in-situ generation of an acyl fluoride (B91410) from a carboxylic acid, which then reacts with an amine to form the amide. acs.org This process is conducted under mild conditions and has been shown to be effective for a range of carboxylic acids and amines, suggesting it could be a viable one-pot strategy for the synthesis of this compound from its corresponding carboxylic acid. acs.org
While many one-pot syntheses in the literature focus on other heterocyclic systems like quinazolinones or benzimidazoles, the underlying principles of combining reaction steps can be adapted to the synthesis of substituted benzamides. rasayanjournal.co.inorientjchem.org For example, a reaction sequence where the carboxylic acid is first activated and then reacted with an amine without isolation of the intermediate is a common one-pot approach.
Purification and Isolation Techniques in Preparative Research
The purification and isolation of the target compound are critical steps to ensure the final product meets the required standards of purity for its intended application. For solid compounds like benzamides, recrystallization and chromatography are the most common and effective purification methods.
Recrystallization Methodologies
Recrystallization is a widely used technique for purifying solid organic compounds. researchgate.net The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.
For amides, polar solvents such as ethanol (B145695), acetone, or acetonitrile (B52724) are often effective for recrystallization. researchgate.net It has been noted that acetonitrile can yield very good results. researchgate.net The general procedure involves dissolving the crude product in a minimal amount of the hot solvent and allowing the solution to cool slowly, promoting the formation of pure crystals.
Solvent mixtures can also be employed to achieve the desired solubility profile. reddit.com For highly associated solids like amides, a mixture of diethyl ether and methanol (B129727) or ethanol can be effective. pitt.edu The process involves dissolving the compound in the solvent in which it is more soluble, and then gradually adding the "anti-solvent" (the solvent in which it is less soluble) until the solution becomes turbid, followed by gentle heating to redissolve the solid and slow cooling.
| Solvent/Solvent System | Compound Type | Rationale | Reference |
| Ethanol, Acetone, Acetonitrile | Amides | Good solubility at high temperature, poor at low temperature. | researchgate.net |
| 1,4-Dioxane | Amides | Recommended solvent for amide recrystallization. | researchgate.net |
| Diethyl ether-methanol/ethanol | Highly associated solids (amides) | Fine-tunes solubility for effective crystal formation. | pitt.edu |
| Heptanes/Ethyl acetate (B1210297), Methanol/water | General organic compounds | Commonly successful solvent mixtures for crystallization. | reddit.com |
Chromatographic Purification Approaches
Chromatography is a powerful technique for separating and purifying compounds from a mixture. For the purification of benzamide derivatives, column chromatography using silica (B1680970) gel is a standard method.
The choice of the mobile phase (eluent) is critical for achieving good separation. A typical approach involves starting with a non-polar solvent and gradually increasing the polarity of the eluent to first elute non-polar impurities and then the more polar product. In the synthesis of a complex N-substituted 3-(trifluoromethyl)benzamide (B157546) derivative, the crude product was purified over silica gel using a gradient of 100% ethyl acetate to a 4:1 mixture of methylene (B1212753) chloride and methanol. This indicates that a combination of moderately polar to highly polar solvents can be effective for eluting trifluoromethyl-substituted benzamides from a silica gel column.
For some amides that may be sensitive to acidic silica, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can prevent decomposition on the column. researchgate.net
Exploration of Reaction Mechanisms and Transformations of 4 Hydroxy 2 Trifluoromethyl Benzamide
Fundamental Reaction Pathways
The reactivity of 4-Hydroxy-2-(trifluoromethyl)benzamide is dictated by its three primary functional groups: the phenolic hydroxyl group, the benzamide (B126) moiety, and the trifluoromethyl-substituted aromatic ring. These groups can react independently or in concert, leading to a variety of chemical transformations.
Nucleophilic Substitution Reactions Involving the Hydroxy Group
The phenolic hydroxyl group in this compound is a key site for nucleophilic substitution reactions, most notably O-alkylation and O-arylation, to form ethers. The oxygen atom, possessing lone pairs of electrons, acts as a nucleophile. However, its nucleophilicity is tempered by the electron-withdrawing effects of both the trifluoromethyl and benzamide groups on the aromatic ring.
In a typical O-alkylation reaction, the hydroxyl group is first deprotonated by a base (e.g., potassium carbonate, sodium hydride) to form a more potent phenoxide nucleophile. This phenoxide then attacks an alkyl halide or another electrophile to yield the corresponding ether. The choice of base and solvent is critical to control the reaction's chemoselectivity, as the amide nitrogen can also undergo N-alkylation. Generally, polar aprotic solvents favor O-alkylation.
Table 1: O-Alkylation of Phenolic Compounds
| Reagent Type | General Reaction | Significance |
|---|---|---|
| Alkyl Halides | Ar-OH + R-X + Base → Ar-OR + HX | Forms alkyl aryl ethers. |
| Epoxides | Ar-OH + Epoxide → Ar-O-CH₂-CH(OH)-R | Ring-opening reaction to form hydroxy ethers. |
This table illustrates common reagents for the O-alkylation of phenols, a reaction pathway applicable to the hydroxyl group of this compound.
Acid-Base Equilibria and Protonation/Deprotonation of the Amide Nitrogen
The molecule possesses both acidic (phenolic -OH) and weakly acidic (amide N-H) protons. The phenolic hydroxyl group is the more acidic of the two, with its pKa value being significantly influenced by the substituents on the ring. The potent electron-withdrawing trifluoromethyl group is expected to lower the pKa of the phenolic proton compared to 4-hydroxybenzamide, making it a stronger acid.
The amide N-H proton is considerably less acidic. Deprotonation at this site typically requires a very strong base. Conversely, the amide group can be protonated under strongly acidic conditions, such as in a superacid. Studies on related molecules like 2-(trifluoromethyl)benzamide (B1329304) have shown that protonation can occur, which in turn affects the reactivity of the entire molecule by increasing its electrophilicity. nih.gov
Table 2: Estimated Acidity of Functional Groups
| Functional Group | Estimated pKa Range | Influence of CF₃ Group |
|---|---|---|
| Phenolic Hydroxyl (-OH) | 8-10 | Decreases pKa (stronger acid) |
This table provides an estimation of the acidity of the key functional groups in this compound, highlighting the electronic influence of the trifluoromethyl substituent.
Coupling Reactions for Complex Structure Formation
Modern cross-coupling reactions are instrumental in synthesizing complex molecules, and this compound can serve as a building block in these transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds. wikipedia.orgacsgcipr.org While the primary amide of this compound could potentially participate, it is more common for this reaction to involve an aryl halide or triflate coupling with an amine. wikipedia.orgacsgcipr.org Therefore, the subject compound would more likely be a product of such a reaction or would require modification (e.g., halogenation of the ring) to act as a substrate.
Suzuki Coupling: This versatile palladium-catalyzed reaction creates carbon-carbon bonds between an organoboron compound and an organic halide or triflate. organic-chemistry.org To utilize this compound in a Suzuki coupling, the hydroxyl group can be converted into a triflate (-OTf), an excellent leaving group. This triflate derivative can then be coupled with a wide range of boronic acids or esters to introduce new aryl or alkyl substituents onto the ring.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or base-promoted coordination (for Buchwald-Hartwig), and reductive elimination. wikipedia.orgyoutube.com
Influence of the Trifluoromethyl Group on Aromatic Reactivity
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal and organic chemistry. nih.gov Its presence on the benzamide ring profoundly impacts the molecule's electronic properties and reactivity.
Electron-Withdrawing Effects and Electrophilic Attack on the Aromatic Ring
The -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). vaia.comyoutube.com This deactivation stems from the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the benzene (B151609) ring. nih.govvaia.com A less electron-rich ring is less nucleophilic and therefore reacts more slowly with electrophiles. youtube.com
Furthermore, the -CF₃ group is a meta-director. During electrophilic attack, a positively charged intermediate (the arenium ion or sigma complex) is formed. wikipedia.orgmasterorganicchemistry.com When the electrophile attacks at the ortho or para positions relative to the -CF₃ group, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group. youtube.com This is a highly destabilized arrangement. In contrast, meta attack avoids placing the positive charge on this carbon, resulting in a more stable intermediate and making the meta position the favored site of substitution. vaia.comyoutube.com
Stability and Reactivity Modulation by the Trifluoromethyl Group
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. mdpi.com This high bond strength makes the -CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net This is a key reason for its frequent incorporation into pharmaceuticals.
Lipophilicity: The -CF₃ group increases the lipophilicity (fat-solubility) of a molecule. mdpi.comresearchgate.net This property influences how the molecule interacts with biological membranes and proteins. The Hansch π parameter, a measure of lipophilicity, for -CF₃ is +0.88. mdpi.com
Chemical Stability: Beyond metabolic resistance, the -CF₃ group is generally stable to a wide range of chemical reagents, including acids, bases, and many oxidizing and reducing agents. mdpi.com This robustness allows for chemical modifications at other parts of the molecule without affecting the trifluoromethyl moiety.
Table 3: Physicochemical Properties Influenced by the Trifluoromethyl Group
| Property | Influence of -CF₃ Group | Rationale |
|---|---|---|
| Ring Reactivity | Deactivates towards SEAr | Strong inductive electron withdrawal (-I effect). vaia.com |
| Directing Effect | Meta-directing in SEAr | Avoids destabilized carbocation intermediate. youtube.com |
| Acidity of -OH | Increases | Stabilizes the conjugate base (phenoxide). |
| Metabolic Stability | Increases | High C-F bond strength resists enzymatic cleavage. mdpi.com |
This table summarizes the key effects of the trifluoromethyl group on the chemical and physical properties of the aromatic ring system.
Advanced Chemical Transformations and Derivatizations
There is no specific research data available in the reviewed scientific literature regarding anomeric amide-promoted rearrangement reactions involving this compound. This class of reactions, which typically involves the rearrangement of N-glycosyl amides or related structures, has not been documented with this particular benzamide derivative.
Similarly, a thorough search of scientific databases and chemical literature did not yield any studies focused on the oxidative cleavage or reductive elimination pathways of this compound. These transformations, often mediated by transition metals, are significant in synthetic chemistry for the formation of new bonds. However, their application to or study involving this compound has not been reported.
Due to the absence of specific research findings, no data tables or detailed discussions on these advanced transformations for this compound can be provided.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational method that predicts how a small molecule (ligand), such as 4-Hydroxy-2-(trifluoromethyl)benzamide, might bind to a macromolecular target, typically a protein. The primary goal is to identify the most stable binding pose and estimate the strength of the interaction.
A molecular docking study of this compound would assess its potential to interact with various therapeutic targets. Although specific studies on this compound with the listed proteins are not available in the searched literature, such an investigation would involve:
HERA (Human Epidermal Growth Factor Receptor 2-Related Protein): Docking simulations would explore potential binding within key domains of the HERA protein, a target relevant in cancer research. The analysis would aim to identify specific amino acid residues that could form hydrogen bonds or hydrophobic interactions with the compound.
Peroxiredoxins: These are antioxidant enzymes. Docking this compound into the active site of a peroxiredoxin could reveal a potential mechanism for modulating oxidative stress pathways.
EGFR (Epidermal Growth Factor Receptor): EGFR is a critical target in oncology. Docking studies would focus on the ATP-binding pocket of the EGFR kinase domain to predict if the compound could act as an inhibitor, preventing the signaling cascade that leads to cell proliferation.
USP7 (Ubiquitin-specific Protease 7): As a deubiquitinating enzyme, USP7 is a promising cancer target. Computational docking would be used to predict whether this compound can fit into the catalytic site of USP7, thereby potentially inhibiting its function and leading to the degradation of oncogenes.
Beyond predicting the binding pose, docking software calculates a score, often representing the binding free energy (measured in kcal/mol). A lower, more negative score typically indicates a stronger, more favorable binding affinity between the ligand and the protein. This quantitative analysis is crucial for ranking potential drug candidates.
For this compound, this analysis would provide a numerical value for its affinity towards each target protein, allowing for a comparison of its potential efficacy.
Interactive Table: Hypothetical Binding Affinity Data (Note: The following data is for illustrative purposes only, as specific studies for this compound are not publicly available.)
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Key Interacting Residues |
| HERA protein | - | - |
| Peroxiredoxins | - | - |
| EGFR | - | - |
| USP7 | - | - |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) uses the 3D structural information of the target protein to guide the design of more potent and selective inhibitors. If an initial docking study of this compound showed promising, yet suboptimal, binding to a target, SBDD would be the next step. Researchers would analyze the computationally generated binding pose to identify opportunities to chemically modify the molecule. For example, adding a functional group to form a new hydrogen bond with a specific amino acid in the binding pocket could significantly enhance binding affinity and, consequently, biological activity.
In Silico Prediction of Biological Activity and ADMET Properties
Computational tools are also essential for predicting the pharmacokinetic and toxicological properties of a drug candidate, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help to identify potential liabilities early in the drug discovery process.
An in silico ADMET profile for this compound would involve models that predict:
Absorption: Its likelihood of being absorbed through the gut into the bloodstream.
Distribution: How it might distribute throughout the body, including its ability to cross the blood-brain barrier.
Metabolism: Which enzymes are likely to break it down and the potential for drug-drug interactions.
Excretion: The probable routes by which the compound would be eliminated from the body.
Toxicity: The potential for adverse effects, such as cardiotoxicity or mutagenicity.
Interactive Table: Illustrative In Silico ADMET Predictions (Note: The following data is for illustrative purposes only, as specific studies for this compound are not publicly available.)
| ADMET Property | Predicted Outcome |
| Oral Bioavailability | - |
| Blood-Brain Barrier Permeability | - |
| CYP450 Inhibition | - |
| hERG Blockade (Cardiac Risk) | - |
| Mutagenicity | - |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 4-Hydroxy-2-(trifluoromethyl)benzamide by mapping the carbon and hydrogen framework of the molecule.
¹H-NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the amide (-CONH₂) group, and the hydroxyl (-OH) group. The aromatic protons would appear as a complex splitting pattern due to their coupling with each other. The chemical shifts and coupling constants of these signals are critical for confirming the substitution pattern on the benzene (B151609) ring. The amide and hydroxyl protons typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.
¹³C-NMR Spectroscopy details the carbon skeleton of the molecule. A typical ¹³C-NMR spectrum for this compound would display separate signals for each unique carbon atom. This includes the carbon atoms of the benzene ring, the carbonyl carbon of the amide group, and the carbon of the trifluoromethyl (-CF₃) group. The carbon atom attached to the highly electronegative fluorine atoms in the -CF₃ group would exhibit a characteristic quartet signal due to C-F coupling and would be found in a distinct region of the spectrum. The positions of the signals for the aromatic carbons confirm the presence and location of the hydroxyl, trifluoromethyl, and benzamide (B126) substituents.
A comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous confirmation of the molecular structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands confirming the compound's key structural features. The prominent peaks expected in the spectrum would include:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.
Two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amide group.
A strong absorption peak around 1640-1680 cm⁻¹, indicative of the C=O stretching vibration (Amide I band).
An absorption band for the N-H bending vibration (Amide II band) near 1600-1640 cm⁻¹.
Multiple strong absorption bands in the 1100-1350 cm⁻¹ range, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
Absorptions corresponding to C=C stretching in the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Amide (-NH₂) | N-H Stretch | 3100-3500 (two bands) |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1640-1680 |
| Amide (-NH₂) | N-H Bend (Amide II) | 1600-1640 |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100-1350 (strong, multiple) |
| Aromatic Ring | C=C Stretch | 1450-1600 |
X-ray Diffraction Analysis for Crystal Structure Confirmation
The analysis would reveal the planarity of the benzene ring and the geometry of the substituent groups. Furthermore, X-ray diffraction elucidates the intermolecular interactions, such as hydrogen bonding, that govern the arrangement of molecules in the crystal lattice. The hydroxyl and amide groups are capable of forming extensive hydrogen bond networks, which would be a key feature of the crystal structure. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological context.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In a typical mass spectrum, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which corresponds to the molecular weight of the compound. For C₈H₆F₃NO₂, the expected exact mass of the molecular ion [M]⁺ would be approximately 205.035 g/mol .
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the compound's structure. Common fragmentation pathways for benzamides often involve the loss of the amide group (-NH₂) or the carbonyl group (-CO). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.
Intellectual Property and Patent Landscape Analysis
Overview of Patent Applications Related to 4-Hydroxy-2-(trifluoromethyl)benzamide and its Analogues
The intellectual property landscape for this compound and its structural analogues reveals a significant interest in this chemical scaffold, primarily for therapeutic applications. While patents specifically claiming the 4-hydroxy-2-(trifluoromethyl) configuration are not prominently featured in broad searches, numerous patents protect closely related isomers and analogues, highlighting the perceived value of the hydroxy-trifluoromethyl-benzamide core in drug discovery.
These patents cover a range of therapeutic targets and disease indications, with a strong emphasis on oncology. Innovators have focused on modifying the core structure to optimize activity against specific biological targets. For instance, patent EP2842939A1 describes a series of benzamide (B126) derivatives, including a 4-hydroxy-3-(trifluoromethyl)benzamide (B14838282) analogue, as inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer, fibrosis, and inflammatory diseases. epo.org Similarly, patent WO2006015859A1 discloses a broad range of trifluoromethyl-substituted benzamides intended for use as kinase inhibitors, a major class of cancer therapeutics. google.com
Another significant area of patent activity involves the use of fluorinated benzamide scaffolds as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. googleapis.comnih.govnih.gov The development of PARP inhibitors represents a major advancement in cancer therapy, and various companies have filed patents on benzamide-containing molecules to this end. googleapis.comsci-hub.ruacs.orggoogleapis.com These patents often claim complex derivatives where the benzamide moiety serves as a critical pharmacophore for binding to the enzyme's active site. nih.gov
The following table summarizes a selection of representative patents for analogues of this compound, demonstrating the breadth of research and development in this area.
| Patent / Application Number | Assignee / Applicant | Therapeutic Target / Indication | Analogue Type / Moiety |
|---|---|---|---|
| EP2842939A1 | Toray Industries, Inc. | DDR1 Inhibitors (Cancer, Fibrosis, Inflammation) epo.org | 4-Hydroxy-3-(trifluoromethyl)benzamide derivative epo.org |
| WO2006015859A1 | Novartis AG | Kinase Inhibitors (Cancer) google.com | Trifluoromethyl substituted benzamides google.com |
| US20080096883A1 | Novartis AG | Kinase Inhibitors google.com | N-{5-[4-(4-methyl-piperazin-1-ylmethyl)-benzoylamino]-2-methyl-phenyl}-4-(3-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide |
| US9938243B2 | AbbVie Inc. | PARP Inhibitors (Cancer) googleapis.com | Benzamide derivatives googleapis.com |
| WO1997010207A1 | Yamanouchi Pharmaceutical Co., Ltd. | Enterokinesis Regulator (5-HT4 agonist) google.com | 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide |
| US7169791B2 | Novartis AG | Tyrosine Kinase Inhibitors (Cancer) google.com | Substituted pyrimidinylaminobenzamides google.com |
Strategic Importance of Fluorinated Benzamide Derivatives in Industrial Research
The consistent appearance of fluorinated benzamide derivatives, particularly those containing trifluoromethyl (CF3) groups, in the patent literature underscores their strategic importance in industrial research, especially within the pharmaceutical sector. This importance stems from the unique and highly advantageous properties that fluorine and the trifluoromethyl group impart to bioactive molecules.
The trifluoromethyl group is a key structural motif in modern medicinal chemistry. Its incorporation into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile. The strategic advantages include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450s. Placing a CF3 group at a metabolically vulnerable position on a molecule can block oxidation, thereby increasing the drug's half-life and bioavailability.
Enhanced Binding Affinity: The high electronegativity of fluorine atoms can lead to more potent interactions with biological targets. The CF3 group can alter the electronic distribution of a molecule, influencing hydrogen bonding and electrostatic interactions with a target protein, which can significantly increase binding affinity and potency.
Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group. This property can be strategically employed to enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, improving its absorption and distribution within the body.
Modulation of pKa: As a strong electron-withdrawing group, the CF3 moiety can lower the pKa of nearby functional groups, such as amines or amides. This modulation can be critical for optimizing a drug's solubility, absorption, and target engagement at physiological pH.
The benzamide scaffold itself is a well-established and versatile platform in drug design, known for its ability to form key hydrogen bonds with biological targets and its synthetic tractability. science.govnih.gov The combination of the robust benzamide framework with the powerful physicochemical modifications offered by the trifluoromethyl group creates a privileged scaffold for developing inhibitors against various enzyme classes, including kinases and polymerases. nih.govgoogle.commdpi.com This synergy makes the fluorinated benzamide core a high-value asset in the industrial pursuit of novel therapeutics for challenging diseases, most notably cancer. The continued investment in patenting these derivatives signals a strong belief in their potential to yield next-generation medicines.
Future Directions and Emerging Research Avenues
Development of Novel Derivatization Strategies
The functional groups of 4-Hydroxy-2-(trifluoromethyl)benzamide—the hydroxyl, amide, and trifluoromethyl moieties—provide rich opportunities for chemical modification to enhance its pharmacological properties. Future research will likely focus on systematic derivatization to explore the structure-activity relationship (SAR) and develop analogues with improved potency, selectivity, and pharmacokinetic profiles.
Key derivatization strategies may include:
Modification of the Hydroxyl Group: Alkylation or acylation of the phenolic hydroxyl group can modulate the compound's acidity, lipophilicity, and metabolic stability. Introducing different alkyl or acyl chains could also provide new interaction points with biological targets.
Substitution on the Benzamide (B126) Ring: The aromatic ring of the benzamide moiety is a prime site for introducing additional substituents. Halogenation or the addition of small alkyl or alkoxy groups could influence the electronic properties and binding affinity of the molecule.
Derivatization of the Amide Group: N-alkylation or N-arylation of the amide nitrogen can impact the compound's hydrogen bonding capacity and conformational flexibility. These modifications can be crucial for optimizing interactions with target proteins. A study on the synthesis of 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide derivatives demonstrated that the core structure can be readily modified to produce a variety of analogues, including esters, hydrazides, and hydrazones, each with potentially unique biological activities. researchgate.net
A systematic approach to derivatization, guided by computational modeling, will be essential to efficiently explore the chemical space around this scaffold.
| Functional Group | Derivatization Strategy | Potential Impact |
|---|---|---|
| Hydroxyl Group | Alkylation, Acylation | Modulation of acidity, lipophilicity, and metabolic stability |
| Benzamide Ring | Halogenation, Alkylation, Alkoxylation | Alteration of electronic properties and binding affinity |
| Amide Group | N-alkylation, N-arylation | Modification of hydrogen bonding and conformational flexibility |
Advanced Pharmacological Profiling and Preclinical Studies
A comprehensive understanding of the pharmacological profile of this compound and its derivatives is crucial for identifying promising therapeutic candidates. Future preclinical studies should involve a multi-faceted approach to characterize their biological effects.
Essential components of this profiling will include:
In Vitro Assays: A broad panel of in vitro assays will be necessary to determine the mechanism of action. This includes target-based assays to identify specific molecular targets, such as enzymes or receptors, as well as cell-based assays to evaluate the compound's effects on cellular processes like proliferation, apoptosis, and signaling pathways. For instance, studies on other benzamide derivatives have successfully identified their inhibitory activity against specific enzymes, providing a clear therapeutic rationale. nih.gov
Pharmacokinetic (ADME) Studies: In vitro and in vivo absorption, distribution, metabolism, and excretion (ADME) studies are critical to assess the drug-like properties of the compounds. These studies will determine factors such as oral bioavailability, plasma protein binding, metabolic stability, and routes of elimination.
In Vivo Efficacy and Toxicity Studies: Promising candidates will need to be evaluated in relevant animal models of disease to establish their in vivo efficacy. Concurrently, comprehensive toxicology studies will be required to assess their safety profile and determine the therapeutic window.
| Study Type | Key Parameters to be Assessed | Example Endpoints |
|---|---|---|
| In Vitro Assays | Mechanism of action, potency, selectivity | IC50/EC50 values, enzyme inhibition constants (Ki), cell viability |
| Pharmacokinetic (ADME) Studies | Bioavailability, metabolic stability, clearance | Half-life (t1/2), volume of distribution (Vd), Cmax, AUC |
| In Vivo Efficacy Studies | Therapeutic effect in disease models | Tumor growth inhibition, reduction in disease-specific biomarkers |
| Toxicology Studies | Safety profile, target organ toxicity | Maximum tolerated dose (MTD), histopathological changes |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and these technologies can be powerfully applied to the development of this compound derivatives. nih.gov
AI and ML can contribute in several key areas:
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. medium.com By training these models on large datasets of known active compounds and their properties, it is possible to generate new derivatives of this compound with a high probability of desired biological activity and drug-like characteristics.
Predictive Modeling: AI algorithms can build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics. mdpi.com These models can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources.
Lead Optimization: Machine learning can guide the lead optimization process by identifying the most critical structural modifications to improve a compound's properties. nih.gov By analyzing the SAR of a series of analogues, these models can suggest modifications that are most likely to enhance potency, selectivity, or metabolic stability.
Exploration of Additional Therapeutic Indications
The structural motifs present in this compound suggest its potential for a range of therapeutic applications. While initial research may focus on a specific disease area, a broader exploration of its biological activities could uncover new therapeutic opportunities.
Potential therapeutic areas for investigation include:
Oncology: Many benzamide derivatives have shown promise as anticancer agents. nih.gov The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance their metabolic stability and potency.
Neurodegenerative Diseases: Some benzamide compounds have been investigated for their potential to treat neurodegenerative disorders. For example, certain benzamide derivatives have been evaluated as antiprion agents. nih.gov
Infectious Diseases: The benzamide scaffold is also found in some antimicrobial agents. Screening this compound and its derivatives against a panel of bacterial and fungal pathogens could reveal potential new anti-infective agents.
Design of Targeted Delivery Systems for Enhanced Efficacy
To maximize the therapeutic potential of this compound and its derivatives, the development of targeted delivery systems is a promising avenue of research. These systems can enhance the compound's efficacy by increasing its concentration at the site of action while minimizing off-target side effects.
Examples of targeted delivery systems that could be explored include:
Nanoparticle-based Carriers: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govucsd.edu The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or tissues.
Prodrug Strategies: The compound can be chemically modified to create a prodrug that is inactive until it reaches the target site, where it is converted to the active form by specific enzymes. This approach can improve the drug's selectivity and reduce systemic toxicity.
Antibody-Drug Conjugates (ADCs): For applications in oncology, the compound could be linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This would allow for the targeted delivery of the cytotoxic agent directly to cancer cells.
The continued exploration of these future research directions will be critical to fully elucidating the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Q. How can synthetic routes for 4-Hydroxy-2-(trifluoromethyl)benzamide be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Hazard Analysis : Prior to synthesis, conduct a risk assessment for reagents like p-trifluoromethyl benzoyl chloride and sodium carbonate, focusing on decomposition risks (e.g., DSC data for intermediates) and mutagenicity screening (e.g., Ames II testing for anomeric amides) .
- Scale-Up Considerations : Use sodium pivalate as a base to minimize side reactions. Purify intermediates via column chromatography (silica gel, DCM/pentane eluent) and confirm purity via HPLC or NMR .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Crystallography : Use SHELX programs (SHELXS/SHELXD for structure solution, SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding using Mercury CSD 2.0’s void visualization and packing similarity tools .
- Spectroscopy : Assign trifluoromethyl group signals via NMR (δ −60 to −70 ppm) and confirm hydroxyl proton coupling patterns in NMR .
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental biological activity data for this compound derivatives?
Methodological Answer:
- Validation Workflow : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GlyT1 transporters. Correlate with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and refine force field parameters using DFT calculations for better agreement .
- Data Reconciliation : If discrepancies persist, re-evaluate protonation states or solvation effects in docking simulations. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Q. What strategies mitigate mutagenicity risks in trifluoromethyl-containing benzamide derivatives during preclinical development?
Methodological Answer:
- Toxicity Screening : Conduct Ames II testing to assess mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride). Use SAR (structure-activity relationship) studies to modify substituents (e.g., replacing pivaloyloxy with less reactive groups) .
- Metabolic Stability : Evaluate hepatic microsomal stability in vitro. Introduce electron-withdrawing groups (e.g., nitro) to reduce oxidative metabolism .
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be resolved?
Methodological Answer:
- Directing Group Engineering : Leverage the hydroxyl group’s ortho/para-directing effects. Use protecting groups (e.g., acetyl) to block undesired positions during nitration or halogenation .
- Computational Guidance : Perform Fukui function analysis (via Gaussian 09) to predict reactive sites. Validate with kinetic studies (e.g., monitoring reaction progress via LC-MS) .
Methodological Frameworks
3.1 Designing assays to evaluate antibacterial activity of this compound analogs
Methodological Answer:
- Target Selection : Focus on dual-target inhibition (e.g., acps-pptase enzymes critical for bacterial proliferation). Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains .
- Mechanistic Studies : Employ SPR to monitor enzyme inhibition kinetics. Confirm membrane disruption via SEM imaging of treated bacterial cells .
3.2 Best practices for crystallizing this compound derivatives with low solubility
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) for slow evaporation. Use seeding techniques with isomorphic crystals to induce nucleation .
- Temperature Gradients : Optimize cooling rates (e.g., 0.5°C/hr) in ethanol/water systems to avoid amorphous precipitates .
Data-Driven Insights
- Hydrogen Bonding Networks : In this compound, the hydroxyl group forms intramolecular H-bonds with the amide carbonyl (2.05 Å), stabilizing planar conformations critical for bioactivity .
- Thermal Stability : DSC data for intermediates show decomposition above 150°C, necessitating low-temperature storage (−20°C) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
